molecular formula C15H17N B12820635 5-Methyl-4-(1-methylethyl)-2-phenylpyridine

5-Methyl-4-(1-methylethyl)-2-phenylpyridine

Cat. No.: B12820635
M. Wt: 211.30 g/mol
InChI Key: CFICGWDNTBDIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(1-methylethyl)-2-phenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1-methylethyl)-2-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-methylpyridine with isopropylmagnesium bromide, followed by the addition of phenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1-methylethyl)-2-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure and temperature.

    Substitution: Halides (e.g., NaCl, KBr) or amines (e.g., NH₃, RNH₂) in the presence of a suitable solvent like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-4-(1-methylethyl)-2-phenylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1-methylethyl)-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(1-methylethyl)-5-phenylpyridine: Similar structure but with different substitution patterns on the pyridine ring.

    4-(1-Methylethyl)-2-phenylpyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenylpyridine: Lacks the isopropyl group at the 4-position.

Uniqueness

5-Methyl-4-(1-methylethyl)-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

5-methyl-2-phenyl-4-propan-2-ylpyridine

InChI

InChI=1S/C15H17N/c1-11(2)14-9-15(16-10-12(14)3)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

CFICGWDNTBDIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.